REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([N:5](O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[C:13](OC=C)(=O)[CH3:14]>>[CH3:1][O:2][C:3]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:14]=[CH:13]1)=[O:4]
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC(=O)N(C1=CC=CC=C1)O
|
Name
|
Li2PdCl4
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
|
Details
|
it is then washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)N1C=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |